Roseoflavin

Descripción general

Descripción

Roseoflavin is a promising broad-spectrum antibiotic, naturally produced by the bacteria Streptomyces davaonensis and Streptomyces cinnabarinus . It is an antimetabolite analog of Riboflavin and flavin mononucleotide . It is also known as an inhibitor of bacterial riboflavin riboswitches .

Synthesis Analysis

The synthesis of Roseoflavin starts from flavin mononucleotide and proceeds through an immediate precursor, aminoriboflavin . The key enzymes responsible for roseoflavin biosynthesis and the corresponding genes have been identified . The roseoflavin biosynthesis genes have been expressed in riboflavin- or FMN-overproducing yeast strains of Candida famata and Komagataella phaffii .Molecular Structure Analysis

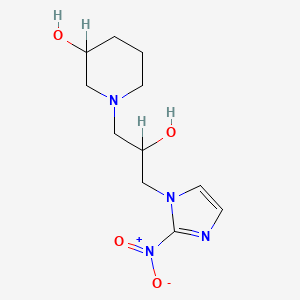

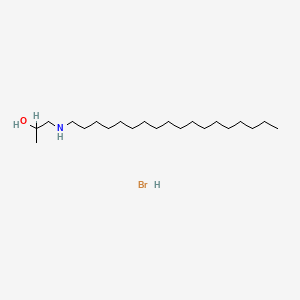

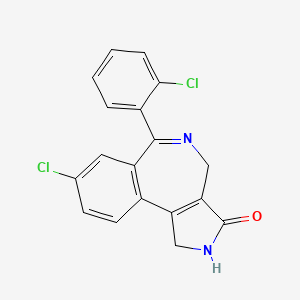

Roseoflavin is identified as 7-methyl-8-dimethylamino-10-(1′-D-ribityl)isoalloxazine . It has a molecular weight of 405.41 g/mol .Chemical Reactions Analysis

Roseoflavin is used as a substrate to mimic riboflavin in flavin biosynthesis, but leading to the formation of inactive flavin co-factors .Physical And Chemical Properties Analysis

Roseoflavin is a red solid . It is soluble in ethanol, methanol, DMF and DMSO .Aplicaciones Científicas De Investigación

Antibiotic Production

Roseoflavin is a promising broad-spectrum antibiotic synthesized by the bacteria Streptomyces davaonensis and Streptomyces cinnabarinus . The antibiotic properties of Roseoflavin and its precursor, aminoriboflavin, have been harnessed for efficient production in eukaryotic microorganisms like yeasts .

Metabolic Engineering

Metabolic engineering techniques have been used to enhance Roseoflavin production in S. davaonensis and synthesize Roseoflavin in heterologous hosts like Bacillus subtilis and Corynebacterium glutamicum . This has laid the foundation for the development of an economical Roseoflavin production process .

Antimalarial Activity

Roseoflavin has demonstrated significant antimalarial activity in vivo against Plasmodium vinckei vinckei in mice. It was found to decrease the parasitemia by 46-fold following a 4-day suppression test and, on average, increased the survival of mice by 4-5 days .

Antioxidant Activity

Pharmacological studies have shown that Roseoflavin possesses antioxidant properties . This makes it a potential candidate for therapeutic applications where oxidative stress plays a key role.

Lipid-lowering Activity

Roseoflavin has been found to exhibit lipid-lowering effects . This could be beneficial in the management of conditions like hyperlipidemia and cardiovascular diseases.

Analgesic Activity

Roseoflavin has demonstrated analgesic effects , suggesting its potential use in pain management.

Antiradiation Activity

Roseoflavin has shown to possess antiradiation properties , which could be useful in protecting against radiation-induced damage.

Antitumor and Immunomodulation Effects

Roseoflavin has been found to exhibit antitumor and immunomodulation effects . This suggests its potential application in cancer therapy and immune system regulation.

Mecanismo De Acción

Target of Action

Roseoflavin, a natural riboflavin (vitamin B2) analogue, primarily targets the metabolism of riboflavin and the utilization of riboflavin metabolites . The key enzymes responsible for roseoflavin biosynthesis have been identified . These include the enzyme encoded by the gene rosB, which converts flavin mononucleotide (FMN) to 8-demethyl-8-aminoriboflavin-5’-phosphate .

Mode of Action

Roseoflavin interacts with its targets by inhibiting the production of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), essential cofactors in various biochemical reactions . It binds to FMN riboswitches, thereby regulating gene expression .

Biochemical Pathways

The biochemical pathway of roseoflavin biosynthesis starts from flavin mononucleotide (FMN) and proceeds through an immediate precursor, aminoriboflavin . The enzyme encoded by the gene rosB converts FMN to 8-demethyl-8-aminoriboflavin-5’-phosphate (aminoriboflavin-5’-phosphate, AFP). AFP is then dephosphorylated to aminoriboflavin (AF) by a specific phosphatase, the product of the gene rosC. Finally, AF is dimethylated to roseoflavin using an enzyme encoded by rosA .

Pharmacokinetics

It is known that roseoflavin is naturally produced by certain bacteria

Result of Action

The molecular and cellular effects of roseoflavin’s action include the inhibition of growth in various bacteria and protozoal parasites . For instance, roseoflavin has been found to inhibit the growth of Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes, Listeria monocytogenes, and parasites like Trypanosoma cruzi, Trypanosoma brucei, and Leishmania mexicana .

Action Environment

It is known that roseoflavin is used in the food industry to select roseoflavin-resistant strains , suggesting that its action can be influenced by the presence of other microbial species

Direcciones Futuras

Roseoflavin has shown potential as an antimalarial agent. It decreased the parasitemia by 46-fold following a 4-day suppression test and, on average, increased the survival of mice by 4 to 5 days . This suggests that roseoflavin could serve as a potential starting point for the development of new antimalarials .

Propiedades

IUPAC Name |

8-(dimethylamino)-7-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQLDUYTWDABFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965368 | |

| Record name | 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Roseoflavine | |

CAS RN |

51093-55-1 | |

| Record name | Roseoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051093551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-[8-(dimethylamino)-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl]pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-](/img/structure/B1679474.png)